molecular formula C19H27N3O2 B6083805 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one

6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one

Cat. No. B6083805
M. Wt: 329.4 g/mol
InChI Key: KGGMNPMHIMTXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one, also known as BMS-806, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates numerous cellular processes such as cell proliferation, differentiation, and apoptosis. BMS-806 has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of various signaling pathways that are critical for cell survival and proliferation. By inhibiting CK2 activity, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one disrupts these signaling pathways and induces cell death in cancer cells. In addition, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been shown to modulate the activity of other proteins that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been shown to have a range of biochemical and physiological effects. In cancer cells, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one induces cell death by inhibiting CK2 activity and disrupting signaling pathways that are critical for cell survival. In animal models of neurodegenerative disorders, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has also been shown to modulate the activity of other proteins that are involved in cell survival and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one in lab experiments include its high potency and specificity for CK2. 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been shown to be effective in inhibiting CK2 activity in various cell lines and animal models. However, the limitations of using 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one in lab experiments include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one for different applications.

Future Directions

There are several future directions for the research on 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative disorders. Another direction is to study the mechanisms underlying the neuroprotective effects of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one in animal models of neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis and administration of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one for different applications.

Synthesis Methods

The synthesis of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one involves several steps, including the reaction of 4-(2-methoxyethyl)-N-methylbenzenamine with 6-bromo-2-(4-bromophenyl)pyrimidin-4(3H)-one to form 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one. The synthesis of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been optimized to achieve high yields and purity.

Scientific Research Applications

6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

4-butyl-2-[4-[[2-methoxyethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-5-6-17-13-18(23)21-19(20-17)16-9-7-15(8-10-16)14-22(2)11-12-24-3/h7-10,13H,4-6,11-12,14H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGMNPMHIMTXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)CN(C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one

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